butyric acid NHS ester

Overview

Description

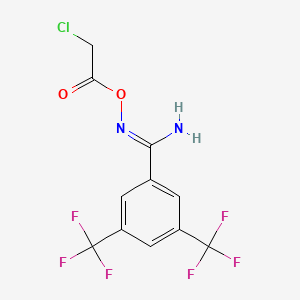

Butyric acid NHS ester is an important reagent in biochemistry, molecular biology, and chemical biology. It is a versatile reagent used in a variety of applications, including protein modification, DNA/RNA modification, and peptide synthesis. This compound is an amide that contains a carboxylic acid group and an amine group, which makes it a useful reagent for a variety of reactions.

Scientific Research Applications

1. Cancer Research

Butyric acid NHS ester and its derivatives have shown significant potential in cancer research. Studies have found that butyric acid esters can alter cell proliferation and differentiation in various cancer cell lines. For instance, butyric esters inhibited the proliferation of human mammary cell lines and induced morphological changes reminiscent of secretory functions (Planchon et al., 1991). Another study highlighted that butyric acid and its monosaccharide ester induced apoptosis in the HL-60 cell line, a human myeloid leukemia line (Calabresse et al., 1993). These findings suggest that butyric acid derivatives can be valuable in studying and potentially treating various forms of cancer.

2. Biotechnological Production

Butyric acid has applications in biotechnological production, especially in the synthesis of esters with applications in the food and fragrance industries. Research has explored the combined use of ultrasound energy and molecular sieves for the synthesis of ethyl butyrate, an ester with mango and banana notes, catalyzed by immobilized lipase (Paludo et al., 2015). This suggests that butyric acid derivatives can enhance the efficiency of biotechnological processes.

3. Pharmaceutical Applications

The pharmaceutical applications of butyric acid derivatives are significant. One study discussed the pharmacokinetics of butyric esters derived from monosaccharides, showing that they maintain a constant plasma level of butyric acid, potentially increasing the effectiveness of chemotherapy (Pouillart et al., 1992). Additionally, butyric acid is considered a biological response modifier with potential therapeutic uses in treating colorectal cancer and hemoglobinopathies (Pouillart, 1998).

4. Food Industry Applications

In the food industry, butyric acid and its derivatives are used to improve certain intestinal disease states. For example, tributyrin, a triglyceride containing 3 butyric acid esters, has shown potential as a source of butyric acid for intestinal health. Microencapsulation techniques have been studied to target intestinal delivery and mitigate unpleasant sensory qualities (Donovan et al., 2016).

Future Directions

Mechanism of Action

Target of Action

The primary targets of Butyric Acid NHS Ester are primary amines . These exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . These primary amines are positively charged at physiologic pH and occur predominantly on the outside surfaces of native protein tertiary structures, making them readily accessible to conjugation reagents .

Mode of Action

This compound interacts with its targets by forming a chemically stable amide bond . The reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the amine-reactive crosslinker pathway . This pathway involves the use of chemical groups that react with primary amines for crosslinking or labeling peptides and proteins . The reaction leads to the creation of a stable amide bond between the labeling reagent and the target molecule .

Pharmacokinetics

It’s known that the reaction of nhs esters with amines is ph-dependent , which could potentially impact the bioavailability of the compound.

Result of Action

The result of the action of this compound is the formation of a stable amide bond between the labeling reagent and the target molecule . This allows for the labeling and crosslinking of peptides and proteins, such as antibodies .

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of water or moisture . The reaction is strongly pH-dependent, with deprotonated primary amines being the most nucleophilic . Furthermore, NHS esters are activated through spontaneous hydrolysis in the presence of water and/or moisture .

Biochemical Analysis

Biochemical Properties

Butyric acid N-hydroxysuccinimide ester is known for its ability to react with primary amines, which are common functional groups present in proteins, peptides, and other macromolecules . This interaction occurs at the N-terminus of each polypeptide chain and in the side-chain of lysine amino acid residues .

Cellular Effects

The cellular effects of butyric acid N-hydroxysuccinimide ester are primarily due to its interactions with primary amines. These amines are positively charged at physiological pH and occur predominantly on the outside surfaces of native protein tertiary structures . This makes them readily accessible to conjugation reagents like butyric acid N-hydroxysuccinimide ester introduced into the aqueous medium .

Molecular Mechanism

The molecular mechanism of action of butyric acid N-hydroxysuccinimide ester involves the formation of chemical bonds with primary amines. These include isothiocyanates, isocyanates, acyl azides, NHS esters, sulfonyl chlorides, aldehydes, glyoxals, epoxides, oxiranes, carbonates, aryl halides, imidoesters, carbodiimides, anhydrides, and fluorophenyl esters .

Temporal Effects in Laboratory Settings

The extent of NHS-ester hydrolysis in aqueous solutions free of primary amines can be measured at 260 to 280 nm, because the NHS byproduct absorbs in that range . NHS-ester crosslinking reactions are most commonly performed in phosphate, carbonate-bicarbonate, HEPES or borate buffers at pH 7.2 to 8.5 for 0.5 to 4 h at room temperature or 4°C .

Metabolic Pathways

Butyric acid N-hydroxysuccinimide ester is involved in the metabolic pathways that involve primary amines. These amines are especially nucleophilic, making them easy targets for conjugation with several reactive groups .

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMYLBQTHCJHOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde](/img/structure/B3042942.png)

![(Z)-3-[5-nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B3042943.png)

![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate](/img/structure/B3042946.png)

![6-chloro-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]sulphonyl}ethyl)nicotinamide](/img/structure/B3042950.png)

![(Z)-3-[5-amino-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B3042952.png)

![4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3042955.png)

![3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate](/img/structure/B3042956.png)